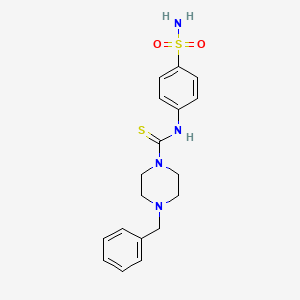![molecular formula C16H29N3O2 B2815685 tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate CAS No. 2126178-85-4](/img/structure/B2815685.png)
tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate” is a complex organic molecule. It contains a diazabicyclo[3.2.1]octane core, which is a bicyclic structure with two nitrogen atoms. This core is substituted with a tert-butyl carboxylate group and a piperidin-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic core, followed by the introduction of the substituent groups. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The diazabicyclo[3.2.1]octane core of the molecule is a bicyclic structure with two nitrogen atoms. The tert-butyl carboxylate group is an ester, which is a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The piperidin-4-yl group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis or transesterification reactions. The nitrogen atoms in the bicyclic core and the piperidine ring could potentially participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research has focused on the synthesis and structural analysis of related compounds, providing foundational knowledge for understanding and manipulating the tert-Butyl 8-(piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate structure. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester involves intramolecular lactonization reactions, characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Single crystal X-ray diffraction analysis further elucidates the molecular structure, showcasing the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Catalysis and Synthetic Applications
The compound and its analogs are used in catalytic processes and synthetic applications. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) plays a role in synthesizing piperazine derivatives, including biologically active compounds. This involves C–N bond cleavage and the use of various electrophiles and nucleophiles, highlighting the versatility of such structures in synthetic organic chemistry (Halimehjani & Badali, 2019).
Asymmetric Synthesis
Another research avenue is the asymmetric synthesis of alkaloids and other biologically relevant molecules. The synthesis of (+)-pseudococaine hydrochloride, for example, uses a tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate derivative, leading to the 8-azabicyclo[3.2.1]octane scaffolds. Such studies demonstrate the compound's potential in creating complex, chiral structures with high diastereomeric ratios (Brock, Davies, Lee, Roberts, & Thomson, 2012).
Crystallographic Studies
Crystallographic studies of related compounds provide insights into the geometric changes upon electron loss, which is crucial for understanding the electronic properties and reactivity of such molecules. For example, the crystal structures of various 2,3-diazabicyclo[2.2.2]octane radical cations reveal significant geometry changes, informing on the stability and electronic characteristics of these compounds (Nelsen, Konradsson, Ismagilov, & Guzei, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 8-piperidin-4-yl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)18-10-13-4-5-14(11-18)19(13)12-6-8-17-9-7-12/h12-14,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNKKSCMVBHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
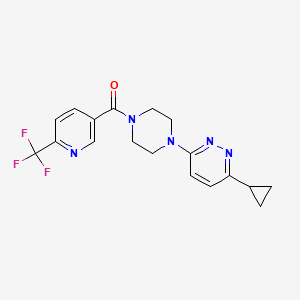
![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)
![N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2815608.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815609.png)

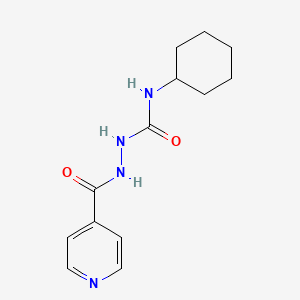


![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)
![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)
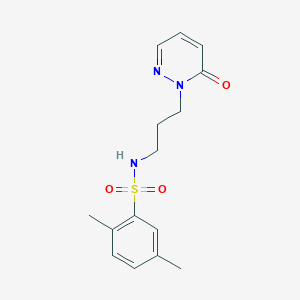
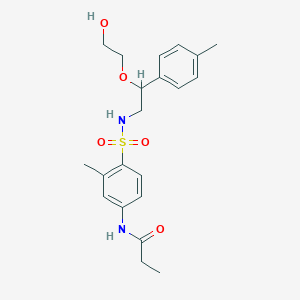
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylidenepiperidine](/img/structure/B2815622.png)
